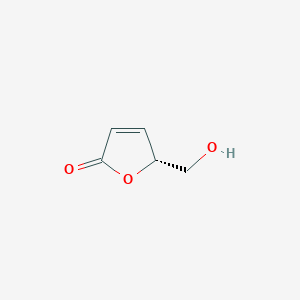

(2R)-2-(hydroxymethyl)-2H-furan-5-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(hydroxymethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNLUIGMHSSXHB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)O[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920915 | |

| Record name | 5-(Hydroxymethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112837-17-9 | |

| Record name | 5-(Hydroxymethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2r 2 Hydroxymethyl 2h Furan 5 One and Its Furanone Analogs

Strategies for Asymmetric Synthesis of Chiral Furanone Derivatives

The stereocontrolled synthesis of chiral furanones is of paramount importance for accessing enantiomerically pure target molecules. A variety of strategies have been developed to introduce chirality into the furanone scaffold, including organocatalytic and chemoenzymatic methods. researcher.liferesearchgate.net

Organocatalytic approaches have emerged as a powerful tool for the asymmetric synthesis of butenolides and butyrolactones. nih.gov For instance, the vinylogous Michael reaction of 2(5H)-furanone with enals, employing chiral prolinol catalysts, can produce γ-butenolide products in high yields and with excellent enantioselectivities. nih.gov Similarly, bifunctional catalysts, such as Cinchona alkaloid derived thioureas and stilbenediamine derived squaramides, have been successfully utilized in the enantioselective vinylogous aldol (B89426) reactions of 2(5H)-furanone with aromatic aldehydes. acs.org The asymmetric Mannich reaction of 2(5H)-furanone and its derivatives provides a direct route to enantiomerically enriched γ-butenolides bearing an amine functionality. nih.govacs.org

Enzymatic strategies offer a green and highly selective alternative for the synthesis of chiral furanones. rsc.org Lipase-catalyzed second-order asymmetric transformations have been effectively used for the resolution and synthesis of chiral 5-(acyloxy)-2(5H)-furanone synthons. rug.nl For example, the acylation of 5-hydroxy-5H-furan-2-one with vinyl acetate (B1210297) using immobilized lipase (B570770) R from Penicillium roqueforti can yield acetic acid 5-oxo-2,5-dihydrofuran-2-yl ester with 100% enantiomeric excess at 90% conversion. rug.nl This process takes advantage of the in-situ racemization of the unreactive enantiomer, allowing for theoretical yields of up to 100%. rug.nl

Another notable asymmetric approach involves a bioinspired vinylogous internal nucleophilic substitution (SNi′) reaction, which has been utilized in the total synthesis of natural products like penicilfuranone A. nih.gov This strategy facilitates the formation of a quaternary carbon center in an enantioselective manner. nih.gov The use of carbohydrates as chiral pool precursors also represents a significant strategy for the synthesis of substituted chiral furans. researcher.liferesearchgate.net

Table 1: Asymmetric Synthesis Strategies for Chiral Furanones

| Strategy | Key Reaction Type | Catalyst/Enzyme | Example Substrates | Key Features |

|---|---|---|---|---|

| Organocatalysis | Vinylogous Michael Addition | Chiral Prolinol | 2(5H)-furanone, Enals | High yields and excellent enantioselectivities. nih.gov |

| Organocatalysis | Vinylogous Aldol Reaction | Cinchona alkaloid derived thiourea/squaramide | 2(5H)-furanone, Aromatic aldehydes | Good diastereoselectivities and enantioselectivities. acs.org |

| Organocatalysis | Asymmetric Mannich Reaction | - | 2(5H)-furanone, Iminiums | Access to enantiomerically enriched γ-butenolides with amine functionality. nih.govacs.org |

| Chemoenzymatic | Second-order Asymmetric Transformation | Immobilized Lipase R (Penicillium roqueforti) | 5-hydroxy-5H-furan-2-one, Vinyl acetate | High enantiomeric excess and potential for 100% conversion. rug.nl |

| Biomimetic | Vinylogous Internal Nucleophilic Substitution (SNi') | - | Chiral allylic alcohols | Enantioselective formation of quaternary carbon centers. nih.gov |

Classical and Contemporary Approaches to Furanone Ring Construction

The construction of the furanone ring itself is a central aspect of synthesizing these valuable compounds. A multitude of classical and modern synthetic methods have been developed, broadly categorized into condensation and cyclization reactions.

Condensation reactions provide a straightforward entry into the furanone scaffold. A classic strategy involves the aldol condensation of aldehydes with the enolate derived from 3-methyl-3-(trimethylsiloxy)-2-butanone. acs.org Subsequent oxidation and acid-catalyzed cyclization-dehydration afford the corresponding 3(2H)-furanones. acs.org Another example is the interaction of 3-acetylfuran-2(5H)-ones with dimethylformamide dimethyl acetal (B89532) (DMFDMA), which leads to condensed furopyridine systems. researchgate.net A domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids, triggered by the addition of the acid to the triple bond followed by intramolecular transesterification-enol formation and Claisen condensation, yields 4-cyano-3(2H)-furanones. organic-chemistry.org

Cyclization reactions are arguably the most versatile and widely employed methods for constructing the furanone ring. Electrophilic cyclization of 3-alkynoate esters and acids using electrophiles such as iodine (I₂), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl) provides a highly efficient route to a variety of substituted 2(3H)-furanones under mild conditions. acs.org This process tolerates various functional groups and generally results in good to excellent yields. acs.org Gold-catalyzed cyclizations of γ-hydroxyalkynones and 2-oxo-3-butynoates also offer an efficient pathway to substituted 3(2H)-furanones under mild reaction conditions. organic-chemistry.org

Intramolecular cyclization represents a powerful strategy for the stereoselective synthesis of furanones. A base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields under mild conditions. organic-chemistry.org Similarly, an S-methylation/intramolecular cyclization of γ-sulfanylamides can yield various 5-amino-3(2H)-furanones. acs.orgacs.org This method involves the formation of a sulfonium (B1226848) salt, which then undergoes smooth intramolecular cyclization upon treatment with a base like DBU. acs.org

Transition metal-catalyzed cyclizations have also gained prominence. For example, a combination of Rh(II) and Pd(0) catalysts can promote a cyclization/allylic alkylation cascade of stable α-diazo-δ-keto-esters to efficiently provide highly substituted 3(2H)-furanones with a C2-quaternary center. organic-chemistry.org Furthermore, a sequence consisting of an electrophilic cyclization in the presence of N-iodosuccinimide (NIS) and a 1,2-migration allows for the construction of 4-iodo-3-furanones from 2-alkynyl-2-silyloxy carbonyl compounds. acs.org

Table 2: Furanone Ring Construction Methods

| Method | Reaction Type | Starting Materials | Reagents/Catalysts | Product Type |

|---|---|---|---|---|

| Condensation | Aldol Condensation/Cyclization | Aldehydes, 3-methyl-3-(trimethylsiloxy)-2-butanone | - | 3(2H)-Furanones. acs.org |

| Cyclization | Electrophilic Cyclization | 3-Alkynoate esters/acids | I₂, ICl, PhSeCl | 2(3H)-Furanones. acs.org |

| Cyclization | Gold-Catalyzed Cyclization | γ-Hydroxyalkynones | (p-CF₃C₆H₄)₃PAuCl/AgOTf | Substituted 3(2H)-Furanones. organic-chemistry.org |

| Intramolecular Cyclization | Base-Induced Cyclization | (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts | Base | 2-unsubstituted 5-aryl-3(2H)-Furanones. organic-chemistry.org |

| Intramolecular Cyclization | S-Methylation/Cyclization | γ-Sulfanylamides | Methylating agent, DBU | 5-Amino-3(2H)-Furanones. acs.orgacs.org |

| Intramolecular Cyclization | Transition Metal-Catalyzed Cascade | α-Diazo-δ-keto-esters | Rh(II)/Pd(0) catalysts | Highly substituted 3(2H)-Furanones. organic-chemistry.org |

Derivatization of the Hydroxymethyl Moiety

The hydroxymethyl group at the C2 position of (2R)-2-(hydroxymethyl)-2H-furan-5-one offers a versatile handle for further chemical transformations, allowing for the synthesis of a diverse array of derivatives.

The primary alcohol of the hydroxymethyl group can undergo a variety of standard chemical transformations. For instance, in related furan (B31954) systems, the hydroxymethyl group can be converted to other functional groups. While direct derivatization of this compound is not extensively detailed in the provided context, general transformations of hydroxymethyl groups on furan rings can be inferred. For example, the hydroxymethyl group of furfuryl alcohol can be formylated using the Vilsmeier-Haack reaction to produce 5-(hydroxymethyl)furfural. researchgate.net This aldehyde can then undergo further reactions, such as condensation with ketones. mdpi.com

Additionally, the hydroxyl group can be acylated to form esters. For example, the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives has been reported, where the primary alcohol is protected or further functionalized. researchgate.net The conversion of a hydroxymethyl group to an acetoxymethyl group is a common transformation, often achieved through reaction with acetic anhydride. mdpi.com These transformations highlight the potential for creating a library of furanone derivatives by modifying the hydroxymethyl moiety, which can be crucial for structure-activity relationship studies.

Synthetic Routes to Related Hydroxymethyl-Furan Derivatives

From Furfuryl Alcohol and Acetate Precursors

Furfuryl alcohol and its acetate ester are versatile and readily available bio-based starting materials for the synthesis of a variety of hydroxymethyl-furan derivatives. These precursors can undergo several transformations, including hydroxymethylation, formylation, and oxidation, to yield functionalized furan compounds.

Another approach involves the hydroxymethylation of furfuryl acetate to produce bis(hydroxymethyl)furan (BHMF) derivatives. By reacting furfuryl acetate with paraformaldehyde in anhydrous acetic acid, one can synthesize 2,5-bis(hydroxymethyl)furan monoacetate (BHMFM) and 2,5-bis(hydroxymethyl)furan diacetate (BHMFD). frontiersin.orgnih.gov This method provides a direct route to incorporating an additional hydroxymethyl group onto the furan ring.

Furfuryl alcohol itself serves as a precursor for other valuable derivatives such as methyl-5-(hydroxymethyl)-2-furan carboxylate. The synthesis starts with the formylation of furfuryl alcohol via the Vilsmeier-Haack reaction to create 5-(hydroxymethyl)furfural. orientjchem.org This intermediate then undergoes oxidation to form the corresponding carboxylic acid, which is subsequently esterified under acidic conditions to afford the target methyl-5-(hydroxymethyl)-2-furan carboxylate. orientjchem.org Furthermore, the direct hydroxymethylation of furfuryl alcohol can yield 1,5-bis(hydroxymethyl)furan. wikipedia.org

The oxidation of furfuryl alcohol can also lead to furanone-type structures, which are related to the core structure of this compound. For example, catalytic oxidation of furfuryl alcohol can produce intermediates that cyclize to form compounds like 6-hydroxy-2H-pyran-3(6H)-one. lookchem.com While not a direct synthesis of a hydroxymethyl-furan derivative, these oxidation reactions highlight the transformation pathways from furfuryl alcohol to cyclic furanone and pyranone structures. lookchem.comnsf.govnih.gov

The table below summarizes various synthetic routes starting from furfuryl alcohol and furfuryl acetate to produce related hydroxymethyl-furan derivatives.

| Precursor | Reagents/Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| Furfuryl Acetate | 1. Vilsmeier-Haack (DMF, POCl₃) 2. Wittig (CH₃PPh₃Br, NaH) 3. Hydrolysis | 5-Hydroxymethyl-2-vinylfuran | 60% | nih.gov, researchgate.net |

| Furfuryl Acetate | Hydroxymethylation (Paraformaldehyde, Acetic Acid) | 2,5-bis(Hydroxymethyl)furan Monoacetate (BHMFM) & Diacetate (BHMFD) | Not specified | frontiersin.org, nih.gov |

| Furfuryl Alcohol | 1. Vilsmeier-Haack 2. Oxidation 3. Esterification | Methyl-5-(hydroxymethyl)-2-furan carboxylate | Not specified | orientjchem.org |

| Furfuryl Alcohol | Hydroxymethylation | 1,5-bis(hydroxymethyl)furan | Not specified | wikipedia.org, |

Chemical Reactivity and Transformation Pathways of Furanone Derivatives

Thermal Decomposition and Photochemical Reactions of Furanones

The stability and reactivity of the furanone ring can be significantly influenced by external energy sources such as heat and light, leading to a variety of decomposition and transformation products.

Thermal Decomposition: Theoretical and experimental studies on 2(5H)-furanones reveal that their thermal decomposition is a complex process. A dominant initial pathway involves isomerization to the 2(3H)-furanone isomer. This transformation is believed to occur via a 1,2-hydrogen transfer reaction that leads to the formation of an open-ring intermediate, a ketenoic aldehyde. This intermediate can then undergo ring closure to form the more stable 2(3H)-furanone isomer. At higher temperatures (around 600 °C), this 2(3H)-isomer serves as the precursor for decomposition, fragmenting into products such as acrolein and carbon monoxide.

The presence of substituents can alter these pathways. For instance, a methyl group at the C5 position can introduce a new decomposition channel involving hydrogen atom transfer from the methyl group, leading to the formation of a doubly unsaturated carboxylic acid, 2,4-pentadienoic acid. While specific studies on (2R)-2-(hydroxymethyl)-2H-furan-5-one are limited, the hydroxymethyl group is expected to influence the decomposition, potentially participating in intramolecular reactions or altering the stability of intermediates. For example, studies on the thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF), a related furan (B31954) derivative, show it can dimerize or degrade to form 5-methylfurfural (B50972) and 2,5-furandicarboxaldehyde.

Photochemical Reactions: Furanones are photochemically active due to their α,β-unsaturated lactone structure. One of the most significant photochemical transformations is the [2+2] photocycloaddition. When irradiated in the presence of alkenes or alkynes, 2(5H)-furanones can form cyclobutane (B1203170) or cyclobutene (B1205218) rings, respectively. This reaction is a powerful tool for constructing complex molecular skeletons found in many natural products. Mechanistic studies suggest that these reactions often proceed through the formation of a triplet 1,4-biradical intermediate, which then closes to the cycloadduct.

Besides cycloadditions, 2(5H)-furanones can undergo other photochemical reactions. Irradiation in hydrocarbon solvents can lead to the formation of both α- and β-solvent adducts. Evidence suggests that the α-adduct can arise from an initial hydrogen abstraction by the β-carbon of the furanone ring. Other potential photochemical pathways include rearrangements and isomerizations, which are common for α,β-unsaturated carbonyl systems.

| Reaction Type | Conditions | Key Intermediates/Pathways | Typical Products |

| Thermal Decomposition | High Temperature (~300-800 °C) | Ring-opening to ketenoic aldehyde; Isomerization to 2(3H)-furanone | Acrolein, Carbon Monoxide, Unsaturated Carboxylic Acids |

| [2+2] Photocycloaddition | UV Irradiation, Alkene/Alkyne | Triplet 1,4-biradical intermediate | Cyclobutane or Cyclobutene adducts |

| Photochemical Adduct Formation | UV Irradiation, Solvent | Hydrogen abstraction by β-carbon | α- and β-Solvent adducts |

Ring-Opening and Rearrangement Reactions of Furanone Scaffolds

The furanone scaffold is susceptible to both ring-opening and rearrangement reactions, which can be triggered by various reagents and conditions, providing pathways to different classes of compounds.

Ring-Opening Reactions: The lactone ester bond is the primary site for nucleophilic attack, leading to ring-opening. This reaction is fundamental to the chemistry of furanones and can be initiated by a wide range of nucleophiles. For example, hydrolysis with water or hydroxide (B78521) ions opens the ring to form the corresponding γ-hydroxy-α,β-unsaturated carboxylic acid or its carboxylate salt. Similarly, reaction with alcohols (alcoholysis) yields γ-hydroxy esters, and reaction with amines (aminolysis) produces γ-hydroxy amides. In some cases, particularly with highly reactive furanones like 3,4-dihalo-5-hydroxy-2(5H)-furanones, the ring can exist in equilibrium with its open-chain aldehyde form, which can then react with nucleophiles like amino acids.

Rearrangement Reactions: As mentioned in the thermal decomposition section, the isomerization of 2(5H)-furanones to 2(3H)-furanones via a ring-opened intermediate is a key thermal rearrangement. organic-chemistry.orgacs.orgresearchgate.netacs.org Other rearrangements can be synthetically useful. For instance, tandem reactions involving nucleophilic addition to a precursor followed by a Claisen rearrangement and subsequent cyclization have been developed as a strategy to synthesize substituted 3(2H)-furanones. acs.org Photochemical irradiation can also induce rearrangements, such as the di-π-methane rearrangement, in appropriately substituted furanone systems.

These ring-opening and rearrangement reactions are crucial for both the degradation and the synthetic manipulation of the furanone core, allowing it to be converted into a variety of linear and alternative heterocyclic structures.

Functionalization and Cross-Coupling Strategies for Furanone Diversification

To explore the chemical space around the furanone scaffold and generate analogues with diverse properties, methods for its functionalization are essential. Cross-coupling reactions have emerged as a particularly powerful strategy for this purpose.

A common approach involves converting one of the ring positions into a suitable substrate for cross-coupling. This is often achieved by introducing a halide or a pseudohalide, such as a triflate or tosylate group, onto the furanone ring. These activated furanones can then participate in various palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction has been successfully applied to furanone derivatives. organic-chemistry.orgacs.orgysu.am For example, 4-tosyl-2(5H)-furanone has been shown to be an effective coupling partner with a range of aryl and vinyl boronic acids. organic-chemistry.orgysu.am This palladium-catalyzed reaction provides a facile and efficient route to 4-substituted 2(5H)-furanones, which are common motifs in biologically active natural products. organic-chemistry.orgysu.am Similarly, γ-alkylidenebutenolides can be converted to their corresponding triflates and coupled with boronic acids to functionalize the exocyclic double bond. acs.org

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, other cross-coupling methods have been explored. Nickel-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with organozinc reagents has been reported as an efficient method for synthesizing 4-substituted derivatives. oup.com Syntheses have also been developed to produce furanones bearing bromo- or tosyloxy-phenyl groups at the 5-position, specifically designing them as partners for subsequent Suzuki-Miyaura cross-coupling reactions. mdpi.comresearchgate.net These strategies enable the late-stage introduction of diverse aryl and vinyl groups onto the furanone scaffold, significantly expanding the accessible range of derivatives.

| Coupling Reaction | Furanone Substrate | Coupling Partner | Catalyst System (Typical) | Position Functionalized |

| Suzuki-Miyaura | 4-Tosyl-2(5H)-furanone | Boronic Acids | PdCl₂(PPh₃)₂ / Base | C4 |

| Suzuki-Miyaura | γ-Alkylidenebutenolide triflate | Boronic Acids | Pd(PPh₃)₄ / Base | Exocyclic C=C |

| Suzuki-Miyaura | 5-(4-Bromophenyl)-2(5H)-furanone | Boronic Acids | Pd(OAc)₂ / Ligand / Base | C5-Aryl Group |

| Nickel-Catalyzed | 4-Tosyl-2(5H)-furanone | Organozinc Reagents | Ni(II) Complex | C4 |

Reactivity of Furanone Reagents with Biomolecules

The reactivity of furanones, particularly their nature as Michael acceptors and latent dicarbonyls, makes them capable of interacting with biological nucleophiles found in proteins and nucleic acids.

Michael Addition: The α,β-unsaturated system in 2(5H)-furanones is an electrophilic Michael acceptor. It can react with soft nucleophiles, most notably the thiol group of cysteine residues in proteins. rsc.orgrsc.org This thia-Michael addition is a covalent reaction that can proceed under physiological conditions, making it a strategy for site-specific protein modification and the development of covalent inhibitors. rsc.org Other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) or the imidazole (B134444) of histidine, can also potentially participate in aza-Michael additions, though they are generally less reactive than cysteine thiols in this context. researchgate.net

Reactions with Amine Groups: Furanone derivatives react readily with primary amines. mdpi.com For instance, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with amino acids proceeds via a C-N coupling reaction. rsc.org Furthermore, furanone formation is a known outcome of the Maillard reaction, the complex series of reactions between amino acids and reducing sugars that occurs during the heating of food. researchgate.netnih.gov This highlights the intrinsic reactivity of furanone precursors with amino acids.

Furan Oxidation and Cross-Linking: A sophisticated strategy for biomolecule labeling and cross-linking involves the oxidation of a furan moiety. researchgate.netnih.gov When a furan ring incorporated into a peptide or oligonucleotide is oxidized (e.g., using N-bromosuccinimide or photosensitizers and light), it undergoes a ring-opening to form a highly reactive 1,4-enedione species. This electrophilic intermediate can then be trapped by nucleophiles on a target biomolecule. For example, it can readily react with the exocyclic amino groups of nucleobases (like adenine (B156593) or cytosine) in DNA or RNA, or with the amino group of lysine residues in proteins, to form stable covalent cross-links. researchgate.netnih.gov This "furan photo-oxidation based click reaction" provides a powerful method for studying and targeting protein-DNA and protein-protein interactions.

Advanced Analytical Methodologies for Furanone Derivative Characterization

Spectroscopic Techniques for Structural Elucidation of Furanone Derivatives

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information about the molecular framework, functional groups, and connectivity of atoms can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For (2R)-2-(hydroxymethyl)-2H-furan-5-one, ¹H NMR and ¹³C NMR spectroscopy provide definitive information about its carbon-hydrogen framework.

The ¹³C NMR spectrum clearly shows five distinct signals, corresponding to each carbon atom in the molecule. nih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments help differentiate between carbonyl (C=O), methine (CH), and methylene (B1212753) (CH₂) carbons. The signals include a carbonyl carbon, two olefinic methines, one oxygenated methine, and one oxymethylene. nih.gov

Table 1: ¹H and ¹³C NMR Spectral Data for 5-Hydroxymethyl-2(5H)-furanone in CDCl₃ Data sourced from reference nih.gov

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C-5 | 173.52 | - | - |

| C-3 | 153.97 | 7.50 | dd |

| C-4 | 122.86 | 6.20 | dd |

| C-2 | 84.31 | 5.10 | m |

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. imreblank.ch For this compound, the molecular formula is C₅H₆O₃, corresponding to a molecular weight of approximately 114.1 g/mol . spectrabase.com

In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺·) at m/z 114. This molecular ion is energetically unstable and can undergo fragmentation. libretexts.org Common fragmentation pathways for lactones and alcohols include:

Loss of the hydroxymethyl group: Cleavage of the C-C bond adjacent to the furan (B31954) ring can result in the loss of a ·CH₂OH radical (mass 31), leading to a fragment ion at m/z 83.

Loss of water: Dehydration involving the hydroxyl group can lead to the loss of an H₂O molecule (mass 18), producing a fragment at m/z 96.

Ring cleavage: The furanone ring can break apart, typically with the loss of neutral molecules like carbon monoxide (CO, mass 28) or carbon dioxide (CO₂, mass 44). imreblank.ch

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₅H₆O₃.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a highly effective method for identifying the functional groups present in a compound. core.ac.uk The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. spectrabase.com

The most prominent peaks in the spectrum correspond to the hydroxyl, carbonyl, and carbon-carbon double bond groups. The presence of a broad absorption band for the O-H stretch indicates hydrogen bonding. The sharp, strong peak for the C=O stretch is characteristic of a five-membered lactone (an unsaturated γ-lactone).

Table 2: Characteristic Infrared Absorption Bands for 5-Hydroxymethyl-2(5H)-furanone Data compiled from references spectrabase.comcore.ac.ukresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretching | Hydroxyl (-OH) |

| ~1735-1760 (strong) | C=O stretching | γ-Lactone |

| ~1650 | C=C stretching | Alkene |

| ~1150-1200 | C-O stretching | Lactone |

Chromatographic Separation and Detection Methods for Furanone Compounds

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection properties of mass spectrometry. It is widely used for the analysis of volatile and thermally stable compounds. imreblank.ch

However, the analysis of polar and thermally labile furanone derivatives like this compound can be challenging due to its hydroxyl group. nih.gov Direct injection onto a GC column can lead to poor peak shape and degradation. To overcome this, derivatization is often employed. This process involves chemically modifying the hydroxyl group to create a less polar and more volatile derivative, for example, through silylation.

Once derivatized, the compound can be separated on a capillary column, such as a nonpolar HP-5MS column. mdpi.com The separated components then enter the mass spectrometer, which serves as the detector. In tandem mass spectrometry (MS/MS), specific fragment ions can be monitored, providing high selectivity and sensitivity for quantification, a technique known as multiple reaction monitoring (MRM). mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile or stable for GC analysis, such as this compound. researchgate.net

A common approach for the analysis of furanones is reversed-phase HPLC. researchgate.netresearchgate.net In this method, a nonpolar stationary phase (e.g., a C18 or ODS column) is used with a polar mobile phase. researchgate.netsielc.com For this compound, a typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Detection is commonly performed using an ultraviolet (UV) detector, as the conjugated system of the furanone ring absorbs UV light. researchgate.net The detection wavelength is typically set at the absorption maximum of the compound to ensure high sensitivity. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2(5H)-Furanone |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone |

| Acetonitrile |

| Carbon dioxide |

| Carbon monoxide |

| Dichloromethane |

| Furan |

| Furaneol |

| Methanol |

| Sodium acetate (B1210297) |

Fluorescence-Based Analytical Reagents Derived from Furanones

The inherent chemical reactivity and structural framework of the furanone ring make it a valuable scaffold for the development of sophisticated analytical tools, particularly fluorescence-based reagents. These reagents are designed to undergo a specific chemical reaction with a target analyte, leading to a significant change in their fluorescence properties. This "turn-on" or "turn-off" fluorescence response enables the sensitive and selective detection of various molecules. A prominent class of such reagents leverages the reactivity of the furanone core with primary amines to create highly fluorescent products from non-fluorescent precursors.

A classic and widely applied example is the use of diaryl-furanone derivatives for the biochemical detection of primary amines. mdpi.com Compounds like fluorescamine (B152294) and 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) are virtually non-fluorescent by themselves. mdpi.comsigmaaldrich.com However, in aqueous media at an alkaline pH, they react swiftly and selectively with primary amines (R-NH₂) to yield intensely fluorescent pyrrolinone or 3-oxopyrrole derivatives. mdpi.com This fluorogenic reaction forms the basis for numerous applications in analytical biochemistry, including the quantification of amino acids, peptides, and proteins in complex samples using techniques like chromatography and electrophoresis. mdpi.comsigmaaldrich.comnih.gov The reaction is advantageous due to its speed and the fact that the unreacted reagent is quickly hydrolyzed to non-fluorescent, water-soluble products, minimizing background signal. mdpi.com

The mechanism involves the nucleophilic attack of the primary amine on the furanone ring, leading to a ring-opening and subsequent rearrangement to form the fluorescent cyclic product. The resulting fluorophores typically exhibit strong emission in the blue-green region of the spectrum. mdpi.com

Table 1: Characteristics of Furanone-Based Reagents for Amine Detection

| Reagent | Analyte | Principle | Excitation Max (λex) | Emission Max (λem) | Reference |

|---|---|---|---|---|---|

| Fluorescamine | Primary Amines | Fluorogenic Reaction | ~390 nm | ~475-490 nm | mdpi.com |

| MDPF | Primary Amines | Fluorogenic Reaction | 384 nm (derivatized) | 472-490 nm (derivatized) | mdpi.comsigmaaldrich.com |

Note: Spectroscopic properties can vary depending on the solvent and the specific amine derivative formed.

Beyond direct derivatization, the furanone structure is also integral to the development of fluorescent sensors that operate on different principles. For instance, a fluorescence detection method based on Fluorescence Resonance Energy Transfer (FRET) has been developed for the sensitive detection of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound. mdpi.com In this system, a sensor is constructed where a fluorescent dye is initially quenched. The introduction of HDMF causes a displacement of the quencher, restoring fluorescence. The intensity of the restored fluorescence shows a strong linear correlation with the concentration of HDMF, allowing for its quantification with a low limit of detection. mdpi.com

Furthermore, research has focused on synthesizing novel fluorophores built upon the 3(2H)-furanone skeleton to expand their application potential. elsevierpure.com By introducing different functional groups to the furanone core, new dyes with tailored photophysical properties can be created. For example, compounds like (2Z)-2-(5-fluoro-2-nitrobenzylidene)-5-phenyl-3(2H)-furanone (FNPF) and (2Z)-2-(4-carboxybenzylidene)-5-phenyl-3(2H)-furanone (CBPF) have been synthesized and characterized for their bio-analytical potential. elsevierpure.com Such synthetic diversification allows for the fine-tuning of absorption and emission characteristics to suit various analytical platforms and detection requirements.

The furan moiety, a close relative of the furanone structure, has also been successfully incorporated into nucleoside analogues to create environmentally sensitive fluorescent probes for studying nucleic acids. nih.gov These examples underscore the versatility of the furanone and related heterocyclic scaffolds in constructing advanced analytical reagents for fluorescence-based detection.

Table 2: Research Findings on Furanone-Derived Fluorescent Probes

| Furanone Derivative/System | Target Analyte/Application | Key Finding | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| MDPF-Amine Adducts | Cytochemical staining | Enables bright blue-green fluorescence on DNA substrates, suggesting potential for chromatin visualization. | Not Applicable | mdpi.com |

| Fe₃O₄@Au-CD FRET Sensor | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Competitive host-guest recognition leads to fluorescence enhancement proportional to HDMF concentration. | 198.9 nM | mdpi.com |

| 5-(fur-2-yl)-2′-deoxyuridine | Nucleic Acid Probe | Furan-modified nucleoside acts as a responsive fluorescent probe when incorporated into DNA oligonucleotides. | Not Applicable | nih.gov |

Computational and Theoretical Investigations of Furanone Chemistry

Quantum Chemical Calculations for Furanone Reaction Mechanisms

Quantum chemical calculations allow for the detailed examination of molecular structures, transition states, and reaction pathways at the atomic level. By solving approximations of the Schrödinger equation, these methods can predict the feasibility and outcomes of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. nih.govnih.gov The application of these techniques is crucial for understanding the reactivity and stability of furanone compounds. nih.gov

Theoretical calculations are frequently employed to determine the thermodynamics and kinetics of chemical reactions involving furanones. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies (reaction barriers) and reaction enthalpies. researchgate.netrsc.org These parameters are fundamental to understanding reaction rates and equilibrium positions.

For instance, studies on the thermal decomposition of 2(3H)- and 2(5H)-furanones have utilized composite model chemistry (CBS-QB3) and density functional theory (DFT) with functionals like M06-2X to compute these values. researchgate.netacs.org Such calculations have shown that the interconversion of furanone isomers can occur via a 1,2-H-transfer reaction, leading to an open-ring ketenoic aldehyde intermediate, which then re-closes to the more stable isomer. researchgate.netacs.org A combined experimental and computational thermochemical study of 2-(5H)-furanone was conducted to determine its standard molar enthalpy of formation in the gaseous phase, which was then compared with data estimated from G3(MP2)//B3LYP computations. osti.govscilit.com

In another example, the mechanism of the [3 + 2] cycloaddition reaction between aryl nitrile oxides and 5-acetoxy-2(5H)-furanone was investigated using DFT. researchgate.net The calculations of activation energies confirmed that the reaction proceeds through an asynchronous concerted mechanism. researchgate.net

Table 1: Computational Methods in Furanone Reaction Analysis

| Reaction Type | Computational Method | Key Findings |

|---|---|---|

| Thermal Decomposition | CBS-QB3, M06-2X/6-311++G(d,p) | Calculation of reaction barriers and enthalpies; elucidation of interconversion pathways via ring-opening. researchgate.netacs.org |

| Thermochemistry | G3(MP2)//B3LYP, Combustion Calorimetry | Determination of the standard molar enthalpy of formation for 2-(5H)-furanone. osti.govscilit.com |

| [3+2] Cycloaddition | DFT (M06-2X, B3LYP), IRC | Confirmation of an asynchronous concerted mechanism and analysis of activation energies. researchgate.net |

Computational methods are also vital for understanding how furanone derivatives interact with light. The study of photophysical properties, such as UV-visible absorption and fluorescence emission, provides insight into the electronic transitions within the molecule. researchgate.net Time-dependent density functional theory (TD-DFT) is a common approach for calculating excited state energies and predicting absorption spectra. researchgate.net

Investigations into furan-bridged dimeric systems have shown that the covalent linkage through the furan (B31954) group profoundly affects the optical properties compared to their monomeric counterparts. researchgate.net Furthermore, ultrafast transient absorption spectroscopy can be used to probe the dynamics of excited states, revealing processes such as internal charge transfer and intersystem crossing that occur on picosecond timescales. rsc.orgrsc.org For some push-pull molecules containing heterocyclic rings, relaxation after photoexcitation can involve planarization of the molecular structure, which stabilizes a charge transfer state. rsc.org While specific studies on (2R)-2-(hydroxymethyl)-2H-furan-5-one are limited, these investigations on related structures provide a framework for understanding its potential photochemical behavior.

Molecular Docking Studies of Furanone-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of a drug's mechanism of action. mdpi.com

Docking studies on furanone derivatives have been performed against a variety of biological targets. For example, marine-derived furanones have been docked into the quorum-sensing receptors (LasR, RhlR, and PqsR) of Pseudomonas aeruginosa to understand their anti-biofilm activity. nih.gov These studies, often using tools like AutoDock Vina, reveal key binding interactions, such as hydrogen bonds with specific amino acid residues (e.g., Trp60, Ser129) and hydrophobic interactions within the receptor's binding pocket. nih.gov Similarly, furanone C-30 was shown through cross-docking calculations to occupy the active-site cavities of the LasR and RhlR receptors. mdpi.com

In other research, novel furan-azetidinone hybrids were evaluated as potential inhibitors of E. coli enzymes through docking. ijper.org Using the GLIDE module, researchers found that promising compounds formed pi-pi stacking interactions with phenylalanine and tyrosine residues at the active site of enoyl reductase. ijper.org Docking has also been used to screen furan-containing compounds for potential anticancer activity against targets like tyrosine kinase. researchgate.net

Table 2: Examples of Molecular Docking Studies on Furanone Derivatives

| Furanone Derivative(s) | Protein Target | Software/Method | Key Predicted Interactions |

|---|---|---|---|

| Marine-derived furanones | Quorum-sensing receptors (LasR, RhlR) | AutoDock Vina | Hydrogen bonds with Trp60, Tyr64, Ser129; Hydrophobic interactions. nih.gov |

| Furanone C-30 | Quorum-sensing receptors (LasR, RhlR) | JAMDA | Occupation of the active-site cavity. mdpi.com |

| Furan-azetidinone hybrids | E. coli Enoyl Reductase | GLIDE (flexible docking) | Pi-pi stacking with PHE 94 and TYR 146. ijper.org |

| Various furan compounds | Tyrosine Kinase | PyRx | Prediction of binding affinity based on docking score. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are powerful predictive tools in drug design, allowing for the estimation of a novel compound's activity before its synthesis. mdpi.commdpi.com

QSAR models can be broadly categorized into 2D and 3D approaches. 2D-QSAR methods utilize descriptors calculated from the two-dimensional representation of the molecule, such as lipophilicity (LogP), molecular weight, and counts of specific functional groups. researchgate.net In contrast, 3D-QSAR methods require the three-dimensional structures of the molecules and their alignment. rutgers.edu These methods calculate steric and electrostatic fields around the molecules, providing a more detailed picture of the structural requirements for activity. srce.hr

Several 3D-QSAR studies have been conducted on furanone derivatives. Common techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). srce.hr For a series of 5-aryl-4-phenyl-3(2H)-furanone derivatives acting as COX-2 inhibitors, CoMFA and CoMSIA models revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor fields play significant roles in their inhibitory activity. srce.hr Another approach, the k-nearest neighbor molecular field analysis (kNN-MFA), has been applied to furanones to identify structural requirements for antibacterial activity. ijpda.org

The primary goal of any QSAR study is to develop a robust and predictive model. researchgate.net The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures. researchgate.net Internal validation often involves cross-validation techniques (like leave-one-out), which generate a cross-validated correlation coefficient (Q²). External validation uses a test set of compounds that were not included in the model's creation to evaluate its performance, measured by a predictive correlation coefficient (R²_test). researchgate.net

For furanone derivatives designed as CDC7 kinase inhibitors, a 3D-QSAR (CoMSIA) model was developed with a Q² of 0.614 and an R²_test of 0.80, indicating good predictive ability. researchgate.net Similarly, a 3D-QSAR study on furanone derivatives as antibacterial agents yielded a model with a good internal predictivity (q²) of 0.822. researchgate.net These validated models can then be used to screen new, hypothetical furanone structures, prioritizing the synthesis of those predicted to have the highest biological activity and guiding the development of more potent therapeutic agents. rsc.org

Table 3: Statistical Validation of QSAR Models for Furanone Derivatives

| Biological Activity | QSAR Method | R² (Training Set) | Q² (Cross-Validation) | R²_test (External Validation) |

|---|---|---|---|---|

| CDC7 Kinase Inhibition | CoMSIA (3D-QSAR) | 0.957 | 0.614 | 0.80 |

| COX-2 Inhibition | CoMFA (3D-QSAR) | 0.916 | 0.664 | Not Reported |

| COX-2 Inhibition | CoMSIA (3D-QSAR) | 0.905 | 0.777 | Not Reported |

| Antibacterial Activity | kNN-MFA (3D-QSAR) | 0.8699 | 0.8224 | 0.7905 |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound "this compound" that adheres to the detailed outline provided.

Extensive research exists for the broader class of 2(5H)-furanone scaffolds and their derivatives , covering their general mechanisms of antimicrobial and antineoplastic activity. This body of work includes studies on quorum sensing inhibition, biofilm disruption, and microbial growth inhibition.

However, specific experimental data detailing the biological activity and mechanisms of action for the individual compound "this compound" are not available in the reviewed sources. Consequently, populating the requested sections and subsections with scientifically accurate and specific information for this particular molecule is not feasible at this time. An article on the general biological activities of the furanone scaffold could be produced, but it would not meet the explicit requirement of focusing solely on "this compound."

Biological Activity Mechanisms of Furanone Scaffolds and Derivatives

Mechanisms of Antineoplastic Activity

Modulation of Cellular Signaling Pathways (e.g., MAPK14, VEGFR2)

Furanone derivatives have been shown to influence cellular signaling cascades, which are critical for processes such as cell proliferation, differentiation, and inflammation. While direct evidence for the modulation of Mitogen-Activated Protein Kinase 14 (MAPK14) by (2R)-2-(hydroxymethyl)-2H-furan-5-one is not extensively documented, the broader class of furanone-containing compounds has demonstrated effects on related pathways, including those regulated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses. nih.govfrontiersin.org Scaffold proteins play a vital role in the organization and regulation of these cascades, ensuring signaling specificity and efficiency. researchgate.netnih.gov The furanone scaffold, due to its chemical structure, has the potential to interact with the binding sites of kinases or their associated scaffold proteins, thereby modulating pathway activity.

Research into furan- and furopyrimidine-based derivatives has demonstrated their potential as inhibitors of VEGFR-2. nih.gov VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. nih.gov Inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy. Studies have shown that certain furan-containing compounds can effectively inhibit VEGFR-2, suggesting that the furanone moiety can be a valuable pharmacophore in the design of kinase inhibitors. nih.gov This inhibitory action on a key signaling receptor highlights the potential for furanone scaffolds to modulate complex cellular communication networks.

Table 1: Furanone Derivatives and their Interaction with Cellular Signaling Pathways

| Compound Class | Target Pathway | Observed Effect |

| Furan- and Furopyrimidine-based derivatives | VEGFR-2 | Inhibition |

| Furanone Scaffolds (general) | MAPK Pathways | Potential for modulation |

This table is for illustrative purposes and based on findings for the broader class of furanone derivatives.

Theoretical Inhibition of Ion Channels (e.g., Eag-1)

The interaction of small molecules with ion channels is a fundamental aspect of pharmacology. While direct experimental evidence for the inhibition of the Ether-à-go-go-1 (Eag-1) potassium channel by this compound is not available, theoretical and computational approaches provide a framework for postulating such interactions.

Eag-1 channels are voltage-gated potassium channels that play a role in neuronal excitability and have been implicated in cell proliferation. researchgate.netnih.gov Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting the binding of small molecules to ion channel proteins. nih.govnih.govescholarship.org These approaches can elucidate potential binding sites and interaction energies, providing a basis for further experimental validation.

Studies on other small molecules, such as flavonoids, have shown that they can potentiate Eag-1 channel activity by binding to the intracellular cyclic nucleotide-binding homology domain (CNBHD). researchgate.net This suggests that the intracellular domains of the Eag-1 channel are accessible to and can be modulated by small organic compounds. Theoretically, a molecule with a furanone scaffold could interact with various regions of the Eag-1 channel, including the pore domain, the voltage sensor, or the intracellular regulatory domains. The specific nature of this interaction would depend on the three-dimensional structure of the compound and the complementary binding pockets within the channel protein. The lack of direct studies on this compound and Eag-1 underscores an area for future research.

Table 2: Theoretical Interaction Parameters for Small Molecule-Ion Channel Binding

| Interaction Type | Potential Binding Site on Eag-1 | Computational Method |

| Hydrogen Bonding | Pore-lining residues | Molecular Docking |

| Hydrophobic Interactions | Transmembrane helices | Molecular Dynamics |

| Allosteric Modulation | Cyclic nucleotide-binding homology domain (CNBHD) | Homology Modeling & Docking |

This table presents a theoretical framework for potential interactions and is not based on direct experimental data for this compound.

Antioxidant and Anti-inflammatory Action Pathways

Furanone scaffolds are present in compounds that exhibit significant antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways that regulate cellular stress responses and inflammation.

One of the primary mechanisms of antioxidant action for some furanone-containing compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govfrontiersin.org Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes. frontiersin.orgresearchgate.netmdpi.com Certain furan (B31954) derivatives have been shown to facilitate the nuclear translocation of Nrf2, thereby enhancing the cell's capacity to combat oxidative damage. nih.gov

In addition to their antioxidant effects, furanone derivatives can also exert anti-inflammatory actions by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govnih.govresearchgate.netclinicaleducation.org The inhibition of NF-κB activation can therefore lead to a reduction in the inflammatory response. Some furan-containing compounds have been demonstrated to attenuate NF-κB-driven gene expression, suggesting that the furanone scaffold can contribute to anti-inflammatory activity. nih.govmdpi.com

Table 3: Key Signaling Pathways in Antioxidant and Anti-inflammatory Actions of Furanone Derivatives

| Pathway | Key Protein | Function | Effect of Furanone Derivatives |

| Nrf2-ARE | Nrf2 | Upregulation of antioxidant genes | Activation/Potentiation |

| NF-κB | NF-κB | Upregulation of pro-inflammatory genes | Inhibition/Attenuation |

Interactions with Odorant Receptors and Sensory Perception Mechanisms

Furanones are a well-known class of compounds that contribute significantly to the aroma and flavor of many foods and beverages. foreverest.net Their interaction with odorant receptors in the olfactory epithelium is the molecular basis for their sensory perception.

The human sense of smell is mediated by a large family of G protein-coupled receptors known as odorant receptors (ORs). Each OR is capable of recognizing a specific set of odorant molecules, and the combinatorial activation of these receptors allows for the perception of a vast array of different smells.

Recent research has identified specific odorant receptors for certain furanone derivatives. For example, the key food furanone Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone) has been shown to specifically activate odorant receptor OR5M3. researchgate.netthegoodscentscompany.com Another important furanone, sotolone (4,5-dimethyl-3-hydroxy-2(5H)-furanone), activates a different receptor, OR8D1. nih.gov These findings demonstrate a high degree of specificity in the interaction between furanone structures and their cognate odorant receptors. The sensory perception of furanones is therefore not a generalized response but is instead mediated by dedicated molecular recognition events. The odor profile of various furanone derivatives can range from caramel-like and sweet to fruity and savory, depending on the specific substitutions on the furanone ring. foreverest.netresearchgate.netthegoodscentscompany.com

Table 4: Specific Interactions between Furanones and Odorant Receptors

| Furanone Derivative | Odorant Receptor | Associated Odor Profile |

| Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone) | OR5M3 | Caramel (B1170704), sweet, fruity |

| Sotolone (4,5-dimethyl-3-hydroxy-2(5H)-furanone) | OR8D1 | Curry, fenugreek, caramel |

This table highlights specific, experimentally verified interactions.

Structure Activity Relationship Sar Studies of Furanone Compounds

Influence of Substituent Effects on Biological Activity

Impact of Halogenation (e.g., Bromine)

Halogenation, particularly with bromine, is a key determinant of the biological activity in many furanone derivatives. nih.gov Natural brominated furanones, isolated from the marine red alga Delisea pulchra, are known for their ability to inhibit bacterial colonization and biofilm formation. ucc.ieresearchgate.netnih.gov This activity is often attributed to their role as quorum sensing (QS) inhibitors. nih.gov

Structure-activity relationship studies have consistently shown that the presence of at least one halogen atom, typically bromine on an exocyclic methylene (B1212753) group, is crucial for efficacy. ucc.ie For instance, the furanone (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) and its analogue 5-(dibromomethylene)-2(5H)-furanone (GBr) have demonstrated significant inhibition of QS-controlled virulence factors in Pseudomonas aeruginosa. nih.gov Molecular docking analyses suggest that the geminal bromine atoms in GBr enhance its affinity for the active site of the QS regulator LasR, leading to more potent activity. nih.gov

The position and number of bromine atoms significantly influence cytotoxicity. Studies on various cancer cell lines have shown that bromofuran-2(5H)-ones are effective cytotoxic agents that can induce cell death through apoptosis. researchgate.net The compound (E)-5-(Bromomethylene)furan-2-(5H)-one was found to be highly active against prostate cancer cells (PC-3), while 3,4-dibromofuran-2(5H)-one showed the most potent activity against colon cancer cells (HCT-116). researchgate.net This suggests that the electrophilic nature of the carbon at position 4, enhanced by the presence of bromine, may be responsible for the observed cytotoxicity. researchgate.net

| Compound | Substitution Pattern | Target/Activity | IC50 / Effect |

| (E)-5-(Bromomethylene)furan-2-(5H)-one | Bromomethylene at C5 | Cytotoxicity (PC-3 cells) | 0.93 ± 0.02 µM |

| 3,4-dibromofuran-2(5H)-one | Bromine at C3 and C4 | Cytotoxicity (HCT-116 cells) | 0.4 ± 0.04 µM |

| Furanone 36 | C3-hexyl, C4-bromo, bromomethylene | Quorum Sensing Inhibition (S. typhimurium) | ~10 µM |

| Furanone 19 | Iodine on exocyclic group | Quorum Sensing Inhibition (E. coli) | More active than bromine analogue |

Role of Alkyl Side Chains and Hydroxyl Groups

The presence, length, and functionalization of alkyl side chains, as well as the inclusion of hydroxyl groups, are significant modulators of furanone bioactivity. The lipophilicity and steric properties introduced by alkyl chains can influence how the molecule interacts with biological targets. ontosight.ai

Studies on a series of 3-alkyl furanones demonstrated that activity against Salmonella typhimurium was similar for compounds with propyl, butyl, and hexyl chains at the C-3 position, although the hexyl-substituted analogue showed slightly better activity. ucc.ie This indicates that while the presence of an alkyl chain is important, its length may have a more subtle effect on potency in certain contexts. ucc.ie

Hydroxyl groups play a crucial role, often enhancing the biological activity of furanones. nih.gov The presence of a hydroxyl group on a C3-alkyl chain was found to confer greater inhibitory activity compared to an acetoxy group or a hydrogen atom at the same position. ucc.ie Silylation of the 5-hydroxyl group in mucobromic acid, a furan-2(5H)-one derivative, led to novel compounds with increased cytotoxic potency against cancer cells. mdpi.com This highlights the importance of the hydroxyl group as a point for chemical modification to tune the molecule's properties. The type of silyl (B83357) group used could precisely control the compound's selectivity towards cancer cells. mdpi.com The parent 2(5H)-furanone structure itself is a prominent feature in many biologically active natural products, where side-chain modifications are key to their diverse activities. nih.gov

| Compound Modification | Position | Effect on Bioactivity |

| Hexyl Chain | C-3 | Slightly enhanced QS inhibition vs. shorter chains |

| Hydroxyl Group | C-3 Alkyl Chain | Greater inhibitory activity than acetoxy or hydrogen |

| Silylation of Hydroxyl | C-5 | Increased cytotoxic potency |

Effects of Amine and Amide Linkages

The incorporation of nitrogen-containing functional groups, such as amines and amides, into the furanone scaffold introduces new possibilities for molecular interactions and biological activity. Amide bonds are fundamental in biochemistry, providing structural stability to peptides and proteins through resonance. pulsus.comnih.gov Introducing this linkage into furanone derivatives can create hybrid molecules with novel properties.

The synthesis of amino acid-derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones via a C-N coupling reaction allows for the furanone unit to be linked with other bioactive moieties. researchgate.net Preliminary biological assays indicated that the introduction of an amino acid linker did not impart significant toxicity, suggesting these derivatives could serve as valuable intermediates for creating more complex drug conjugates. researchgate.net

Research into bromo-4-(phenylamino)-furan-2(5H)-one compounds has shown that these derivatives can inhibit biofilm formation in bacteria like Pseudomonas aeruginosa. researchgate.net The mechanism of action for amide bond formation often involves the condensation of carboxylic acids and amines. rsc.orgresearchgate.net The steric and electronic effects of the substituents on both the carboxylic acid and amine components are critical in determining the reactivity and, ultimately, the biological profile of the resulting amide-linked furanone. rsc.org Less bulky and medium-basic primary alkyl amines are generally more reactive in forming these linkages. rsc.org

Stereochemical Influence on Furanone Bioactivity

Chirality plays a pivotal role in the biological activity of many organic molecules, and furanones are no exception. The specific three-dimensional arrangement of atoms, or stereochemistry, can significantly affect how a molecule interacts with its biological target, as many receptors and enzymes are themselves chiral. researchgate.net

Studies on sulfur-containing 2(5H)-furanone derivatives have highlighted the importance of stereochemistry. In a series of synthesized 5-menthyloxy- and 5-bornyloxy-2(5H)-furanones, the C-5 carbon atom of the lactone ring was determined to have an (S)-configuration. nih.gov The biological activity of these chiral sulfones was found to be prominent, with one leading compound exhibiting significant antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

The odor characteristics of certain flavor-active furanones, such as homofuraneol, are also dependent on their stereochemistry. researchgate.netdntb.gov.ua Different enantiomers can possess distinct odor properties and thresholds, underscoring the importance of stereochemical configuration in sensory perception, which is a form of biological recognition. researchgate.net The absolute stereochemistry of these tautomeric furanones can be determined using techniques like Vibrational Circular Dichroism (VCD), which confirms the structural arrangement that dictates their interaction with olfactory receptors. researchgate.net

Pharmacophore Elucidation for Targeted Furanone Design

Pharmacophore modeling is a powerful tool in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. unina.itnih.gov By understanding the pharmacophore of active furanone compounds, new derivatives can be designed with improved potency and selectivity. researchgate.net

A pharmacophore model is built by superimposing a set of active molecules and abstracting their common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govdrugdesign.org For furanones targeting bacterial quorum sensing, the pharmacophore often includes features that mimic the natural acylated homoserine lactone (AHL) signal molecules. ucc.ie

In the context of antifungal drug design, furanone derivatives have been investigated as inhibitors of the ergosterol (B1671047) biosynthetic pathway in Cryptococcus neoformans. nih.gov Through molecular docking and dynamics simulations, a potential pharmacophore was identified where a specific furanone derivative showed strong interaction with the enzyme Lanosterol 14 α-demethylase. This computational approach allows for the screening of virtual libraries of furanone compounds to identify those that best fit the pharmacophore model of the target's active site. nih.gov The development of a pharmacophore model requires a set of active ligands known to bind to the same target, conformational analysis of these ligands, and molecular superimposition to derive the common 3D arrangement of features. unina.it This strategy guides the rational design of novel furanones with optimized interactions with their biological targets. youtube.com

Applications in Chemical Biology and Drug Discovery

Furanones as Scaffolds for Novel Therapeutic Agent Design

The furanone core is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, making it an indispensable motif in the design and development of new therapeutic agents. mdpi.com The versatility of the furanone scaffold allows for the synthesis of a diverse library of derivatives with a wide spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, antifungal, antioxidant, and anticonvulsant properties. mdpi.com

The introduction of a hydroxylmethyl group and a specific stereocenter, as seen in (2R)-2-(hydroxymethyl)-2H-furan-5-one, offers opportunities for creating unique molecular architectures. Chirality plays a paramount role in drug design, as enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and metabolic profiles. nih.govresearchgate.net The synthesis of optically active furanone derivatives is a significant area of research, aiming to produce enantiomerically pure compounds that can interact with biological targets with high specificity. mdpi.com

Table 1: Examples of Therapeutic Areas Investigated for Furanone Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Cytotoxic activity against various cancer cell lines. nih.gov |

| Infectious Diseases | Antibacterial and antifungal properties. orientjchem.orgderpharmachemica.com |

| Inflammation | Inhibition of inflammatory pathways. |

| Neurology | Anticonvulsant and neuroprotective effects. |

This table provides a general overview of the therapeutic potential of the furanone class of compounds.

Development of Anti-virulence Agents Based on Furanone Structures

A promising strategy in combating bacterial infections is the development of anti-virulence agents, which disarm pathogens rather than killing them, thereby reducing the selective pressure for developing resistance. Furanone derivatives have emerged as potent anti-virulence compounds, primarily through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and the production of virulence factors. nih.govnih.govfrontiersin.org

Natural and synthetic furanones, particularly halogenated derivatives, have been shown to interfere with QS signaling in various pathogenic bacteria, including Pseudomonas aeruginosa. nih.govnih.gov For instance, the natural furanone sotolon has been demonstrated to attenuate the pathogenicity of P. aeruginosa both in vitro and in vivo by down-regulating QS-controlled virulence factors. nih.govresearchgate.net The mechanism often involves the furanone molecule competing with the natural signaling molecules for binding to their cognate receptors. nih.gov While specific studies on this compound as an anti-virulence agent are not extensively documented, its chiral furanone core suggests its potential as a scaffold for the design of novel QS inhibitors.

Furanone Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The furanone scaffold has been utilized in the development of such tools. For example, certain diphenyl-furanone derivatives that are initially non-fluorescent can react with primary amines to yield highly fluorescent products. mdpi.com This property has been exploited for the detection and visualization of amino groups in cells and tissues, and these furanone-based reagents have even been proposed for the early detection of tumor cells. mdpi.com

The development of chemical probes requires high affinity and selectivity for the target of interest. mdpi.com The chiral nature of this compound could be advantageous in designing probes with enhanced specificity for stereoselective biological targets. While there is a lack of specific reports on the use of this compound as a chemical probe, its structure presents a foundation for the synthesis of novel probes for investigating various biological processes.

Role of Furanones in Flavor and Aroma Chemistry

Furanones are significant contributors to the flavor and aroma of a wide variety of foods and beverages. nih.gov Compounds such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), known for its sweet, strawberry-like, caramel (B1170704) aroma, are widely used as flavoring agents. ontosight.aiunive.it Another notable furanone is sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), which imparts a curry or fenugreek-like aroma at high concentrations and a caramel or burnt sugar note at lower concentrations. researchgate.net

Table 2: Notable Furanones in Flavor and Aroma Chemistry

| Compound Name | Common Name | Characteristic Aroma |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol®, Strawberry furanone | Sweet, caramel, strawberry |

| 3-hydroxy-4,5-dimethyl-2(5H)-furanone | Sotolon | Curry, fenugreek, caramel |

| 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Maple furanone | Maple, caramel |

| 4-hydroxy-5-methyl-3(2H)-furanone | Nor-sotolon | Seasoning-like |

This table highlights some well-known furanone derivatives and their contribution to flavor and aroma.

Emerging Applications in Materials Science and Intermediates

Bio-based monomers are gaining increasing attention as sustainable building blocks for the synthesis of polymers. Furan (B31954) derivatives, obtainable from renewable resources like carbohydrates, are at the forefront of this research. The related compound, 2,5-bis(hydroxymethyl)furan (BHMF), which can be synthesized from 5-hydroxymethylfurfural (B1680220) (a derivative of fructose), is a versatile monomer used in the production of polyesters, polyurethanes, and epoxy resins. semanticscholar.orgnih.gov These furan-based polymers exhibit promising properties, such as improved thermal stability and gas barrier properties, making them potential replacements for petroleum-based plastics like PET. semanticscholar.org

Furthermore, dihydro-5-hydroxyl furan-2-one has been successfully converted into an acrylic monomer and polymerized, demonstrating the potential of furanone structures in polymer chemistry. nih.govresearchgate.net this compound, with its hydroxyl group and chiral center, could serve as a valuable monomer for the synthesis of novel, functional, and potentially biodegradable polymers. The chirality could impart unique properties to the resulting polymers, such as altered thermal behavior or specific interactions with other chiral molecules.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Complex Furanone Architectures

The development of novel and efficient synthetic methodologies is paramount to exploring the chemical space around the (2R)-2-(hydroxymethyl)-2H-furan-5-one scaffold. Future research will likely focus on creating more complex and diverse molecular architectures with enhanced biological activity and specificity.

Key areas of investigation will include:

Asymmetric Catalysis: The application of modern asymmetric catalysis will be crucial for the stereoselective synthesis of derivatives, ensuring the precise arrangement of atoms, which is often critical for biological function. acs.org This includes the use of chiral catalysts to introduce new stereocenters with high enantiomeric and diastereomeric purity.

Domino and Cascade Reactions: The development of one-pot domino or cascade reactions will offer a more efficient and sustainable approach to constructing complex furanone-based molecules. rsc.org These strategies minimize purification steps and reduce waste, aligning with the principles of green chemistry.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a green and highly selective method for the synthesis and modification of chiral furanones. researchgate.netresearchgate.net Whole-cell biocatalysts, for instance, have been successfully employed in the synthesis of related furan (B31954) derivatives. nih.govrsc.org

Diversity-Oriented Synthesis: This approach aims to generate a wide array of structurally diverse furanone derivatives for high-throughput screening. By systematically modifying the core scaffold, researchers can explore a broader range of biological activities. nih.gov

| Synthetic Approach | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of reactions. | High enantiomeric and diastereomeric purity, crucial for biological activity. |

| Domino/Cascade Reactions | Multi-step reactions where subsequent transformations occur in a single pot. | Increased efficiency, reduced waste, and fewer purification steps. |

| Biocatalysis | Utilization of enzymes or whole organisms to catalyze chemical transformations. | High selectivity, mild reaction conditions, and environmentally friendly. |

| Diversity-Oriented Synthesis | Systematic generation of a wide range of structurally diverse molecules. | Enables exploration of a broad spectrum of biological targets and activities. |

Comprehensive Mechanistic Elucidation of Furanone Bioactivities

A thorough understanding of the molecular mechanisms by which this compound and its analogs exert their biological effects is essential for their rational design as therapeutic agents. Future research should aim to move beyond preliminary activity screening to in-depth mechanistic studies.

Key research avenues include:

Target Identification and Validation: Identifying the specific cellular and molecular targets of these compounds is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the interacting proteins or pathways.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the furanone scaffold and subsequent biological evaluation will help to delineate the structural features essential for activity. nih.gov SAR studies can provide valuable insights into the binding interactions with the biological target. researchgate.net

Biophysical Techniques: The use of techniques like X-ray crystallography and NMR spectroscopy can provide atomic-level details of the interactions between furanone derivatives and their biological targets, guiding the design of more potent and selective compounds.

Cellular and In Vivo Models: Investigating the effects of these compounds in relevant cellular and animal models of disease is crucial to understanding their physiological effects and therapeutic potential.

Development of Highly Selective and Potent Furanone-Based Modulators

Building upon a solid understanding of their mechanism of action, the next frontier is the development of furanone-based modulators with high potency and selectivity for their intended biological targets. This will be critical for minimizing off-target effects and enhancing therapeutic efficacy.

Future development efforts will focus on:

Rational Drug Design: Utilizing the structural information from SAR and biophysical studies to design and synthesize novel derivatives with improved affinity and selectivity for their targets. nih.gov

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.

High-Throughput Screening: Screening large libraries of furanone derivatives against specific biological targets can accelerate the discovery of new lead compounds with desired activities. nih.gov

Integration of Computational and Experimental Approaches for Furanone Research

The synergy between computational modeling and experimental validation will be a driving force in the future of furanone research. In silico methods can significantly streamline the drug discovery process by predicting the properties and activities of virtual compounds before their synthesis.

Key integrated approaches will include:

Molecular Docking: Computational docking simulations can predict the binding modes and affinities of furanone derivatives to their target proteins, providing insights for rational drug design. nih.govijper.orgresearchgate.netjbcpm.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with similar properties. fiveable.menih.govfrontiersin.orghilarispublisher.com

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of furanone derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles. researchgate.netrug.nl

Iterative Design-Synthesize-Test Cycles: An iterative approach, where computational predictions guide the synthesis and experimental testing of new compounds, and the experimental results are then used to refine the computational models, will be crucial for efficient lead optimization.

| Computational Method | Application in Furanone Research |

| Molecular Docking | Predicts binding modes and affinities to target proteins. |

| Pharmacophore Modeling | Identifies key 3D structural features for biological activity. |

| In Silico ADMET Prediction | Predicts pharmacokinetic and toxicity properties. |